Ankaflavin
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Overview
Description
Ankaflavin is a naturally occurring secondary metabolite with an azaphilonoid structure. It is a yellow pigment isolated from Monascus-fermented products, particularly from the edible fungus Monascus spp. This compound has been recognized for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor properties .
Mechanism of Action
- Primary Targets : Ankaflavin (AK) is a yellow pigment found in Monascus purpureus-fermented rice. Its primary targets include AMP-activated protein kinase (AMPK), nuclear factor erythroid 2-related factor 2 (Nrf2), and peroxisome proliferator-activated receptor gamma (PPAR-γ) .
- Interaction with Targets : AK activates Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1) and protection of high-density lipoprotein (HDL) . Additionally, AK acts as a PPAR-γ agonist, increasing liver X receptor alpha (LXR-α) expression. LXR-α then activates ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein A1 (ApoA1) .
- Resulting Changes : These interactions enhance antioxidant defenses, improve lipid metabolism, and protect against nonalcoholic steatohepatitis (NASH) .
- AK downregulates NASH in high-fat diet-fed mice by activating AMPK and acting as a PPAR-α agonist .
- It reduces lipid accumulation, inhibits inflammatory pathways (such as NF-κB), and enhances antioxidant enzyme activity .
- ADME Properties : this compound’s absorption, distribution, metabolism, and excretion properties are influenced by genetic factors, environmental conditions, and specific genes (e.g., MpigE) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Ankaflavin interacts with several enzymes and proteins in biochemical reactions. It has been found to positively regulate several transcription factors associated with the prevention of metabolic syndrome and other diseases, including peroxisome proliferator-activated receptor (PPAR)-gamma, PPAR-alpha, and nuclear factor (erythroid-derived 2)-like 2 (Nrf2) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces hyperglycemia and enhances pancreatic function via PPAR-gamma activation . It also increases lipid metabolism due to PPAR-alpha activation . This compound exerts antioxidant effects via activation of Nrf2 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to and activates PPAR-gamma, leading to reduced hyperglycemia and enhanced pancreatic function . It also activates PPAR-alpha, leading to increased lipid metabolism . Furthermore, it exerts antioxidant effects through the activation of Nrf2 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in several metabolic pathways. It activates AMPK, leading to increased fatty acid oxidation and inhibition of pathways that consume energy, such as lipogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ankaflavin is primarily produced through the fermentation of Monascus purpureus. The biosynthesis involves the cultivation of Monascus spp. under specific conditions that favor the production of yellow pigments, including this compound and monascin . The fermentation process is typically carried out in a controlled environment with optimal temperature, pH, and nutrient availability to maximize yield.
Industrial Production Methods: For industrial production, a macroporous resin-based method is often employed to separate and purify this compound from other Monascus pigments. This method involves the use of weak-polar resin CAD-40 for column-chromatographic separation, which effectively isolates this compound and monascin from the crude pigment extract .
Chemical Reactions Analysis
Types of Reactions: Ankaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound include modified azaphilonoid compounds with enhanced biological activities. These products are often used in further research and development of therapeutic agents.
Scientific Research Applications
Ankaflavin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying azaphilonoid structures and their reactivity. In biology, this compound is investigated for its anti-inflammatory and anti-oxidative properties, which have potential therapeutic applications . In medicine, it is explored for its role in preventing metabolic syndrome and other diseases by regulating transcription factors such as peroxisome proliferator-activated receptor-gamma and nuclear factor (erythroid-derived 2)-like 2 . In the industry, this compound is used as a natural food colorant and as a functional ingredient in nutraceuticals .
Comparison with Similar Compounds
Ankaflavin is often compared with other azaphilonoid compounds such as monascin, rubropunctatin, and monascorubrin. While all these compounds share similar structures and biological activities, this compound is unique in its potent anti-inflammatory and anti-oxidative properties . Monascin, for example, also exhibits anti-inflammatory and anti-oxidative activities but is less potent compared to this compound . Rubropunctatin and monascorubrin, on the other hand, are primarily known for their hypolipidemic activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and potent biological activities make it a valuable compound for further study and development in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTJNEHGKRUSLT-ODTNPMSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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